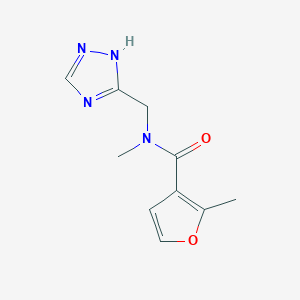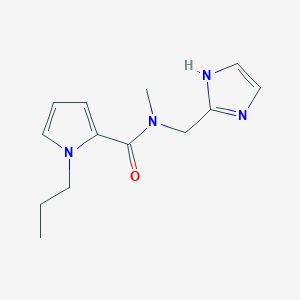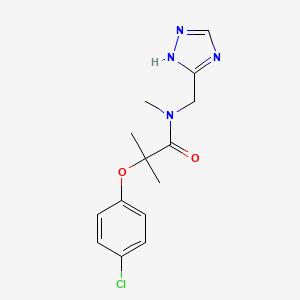
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFTC or furotriazole and is a member of the triazole family of compounds.
Mécanisme D'action
The mechanism of action of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are essential for the survival of fungi, bacteria, and parasites. In the case of cancer, DFTC is believed to induce apoptosis or programmed cell death in cancer cells.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, bacteria, and parasites. In cancer cells, DFTC has been found to induce apoptosis or programmed cell death. In addition, DFTC has been found to have antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a useful tool for studying the mechanisms of action of these microorganisms. However, one of the limitations of using DFTC in lab experiments is its potential toxicity. Care must be taken to ensure that the concentration of DFTC used in experiments is not toxic to cells or organisms.
Orientations Futures
There are several future directions for the study of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One of the most promising areas of research is the development of new drugs based on DFTC. Another area of research is the study of the mechanisms of action of DFTC in cancer cells. In addition, further research is needed to determine the potential applications of DFTC as a corrosion inhibitor and as a pesticide.
Méthodes De Synthèse
The synthesis of N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 2,3-dimethylfuran with 1-(azidomethyl)-1H-1,2,4-triazole in the presence of a catalyst. The reaction proceeds via a copper-catalyzed azide-alkyne cycloaddition reaction.
Applications De Recherche Scientifique
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has been studied extensively for its potential applications in various fields. One of the most significant applications of DFTC is in the field of medicine. It has been found to possess antifungal, antibacterial, and antiparasitic properties. DFTC has also been studied for its potential anticancer activity. In addition to its medical applications, DFTC has also been studied for its potential use as a corrosion inhibitor and as a pesticide.
Propriétés
IUPAC Name |
N,2-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(3-4-16-7)10(15)14(2)5-9-11-6-12-13-9/h3-4,6H,5H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKDUMYLROCPRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methyl-1,3-thiazol-2-yl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7594779.png)

![1-phenyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B7594787.png)
![3-[(3-Ethylcyclopentyl)amino]piperidin-2-one](/img/structure/B7594790.png)

![N-(2-bicyclo[2.2.1]heptanyl)-5-bromopyridine-3-sulfonamide](/img/structure/B7594809.png)
![4-[[(3,3-Dimethylcyclohexyl)amino]methyl]benzenesulfonamide](/img/structure/B7594814.png)
![3-[(3-Methylcyclopentyl)amino]benzamide](/img/structure/B7594823.png)



![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7594842.png)
